N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}-2-methylpropanamide is a tertiary amine-containing compound characterized by a dimethylamino-substituted phenyl group linked via an ethyl chain to a 2-methylpropanamide moiety. The dimethylamino group at the para position of the phenyl ring confers strong electron-donating properties, influencing both the compound’s electronic environment and its solubility profile. Its structural features align with analogs discussed in studies on ethylamine derivatives and amide-functionalized compounds .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)14(17)15-10-9-12-5-7-13(8-6-12)16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGOAFVKXAZSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethylamine to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as dimethylaminopyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in binding to target molecules, influencing their activity and function. This compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- The dimethylamino group in the target compound enhances solubility in polar media compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) .
Amide vs. Ester Functional Groups
The target compound’s amide group differentiates it from ester-containing analogs like ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (DMAEMA).
Key Findings :
- Amides generally exhibit greater hydrolytic stability than esters, making the target compound more suitable for applications requiring prolonged stability .
- Esters like ethyl 4-(dimethylamino)benzoate show superior reactivity in polymerization, achieving higher conversion rates in resin systems compared to methacrylate esters (e.g., DMAEMA) .
Role of Amino Group Position and Structure
The position and substitution pattern of the dimethylamino group significantly impact reactivity and physical properties:
Key Findings :
- Para-substituted dimethylamino groups (as in the target compound) optimize electron donation to the aromatic ring, improving charge transfer in photochemical applications .
- DMAEMA’s terminal dimethylamino group facilitates co-initiator interactions (e.g., with diphenyliodonium hexafluorophosphate) but compromises thermal stability compared to phenolic analogs .
Physicochemical and Functional Comparisons
Solubility: The target compound’s dimethylamino group and amide functionality likely confer solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with halogenated analogs (e.g., 4-chloro derivatives) that favor nonpolar solvents .
Reactivity :
- In polymerization, the amide group may act as a hydrogen-bond donor, stabilizing intermediates, whereas ester-containing analogs (e.g., DMAEMA) rely on radical initiation .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide, commonly referred to as a dimethylamino phenyl compound, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring, which is further linked to an ethyl chain and a 2-methylpropanamide moiety. This structural configuration is significant for its interaction with biological targets.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 232.33 g/mol
This compound exhibits biological activity primarily through:
- Enzyme Modulation : It interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target.
- Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.
Potential Targets
- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which are crucial in regulating gene expression and cell cycle progression .
- Tyrosinase Activity : The structural similarities with other compounds suggest potential effects on melanogenesis by inhibiting tyrosinase, an enzyme involved in melanin production .
In Vitro Studies
Research indicates that this compound may exhibit significant biological activities:
- Antitumor Activity : In studies involving cancer cell lines, compounds with similar structures have demonstrated the ability to induce apoptosis and cell cycle arrest .
- Neuroprotective Effects : The dimethylamino group is known for enhancing blood-brain barrier permeability, suggesting potential neuroprotective properties.
In Vivo Studies
In vivo studies have shown promising results regarding the safety and efficacy of this compound:
- Xenograft Models : Compounds structurally related to this compound have been tested in xenograft models, showing reduced tumor growth rates compared to controls .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Potential effects on neuronal health | |
| Enzyme Inhibition | Possible inhibition of HDACs and tyrosinase |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antitumor activity | TBD |
| (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | HDAC inhibition | 34.6 |
| N-(4-Methoxyphenyl)caffeamide | Tyrosinase inhibition | TBD |
Case Study 1: Antitumor Efficacy in SKM-1 Cell Line
In a study focusing on human myelodysplastic syndrome (SKM-1) cells, compounds similar to this compound were shown to increase intracellular levels of acetyl-histone H3 and P21, leading to G1 phase arrest and apoptosis. This highlights the potential for therapeutic applications in cancer treatment .
Case Study 2: Neuroprotective Properties
Research exploring the neuroprotective effects of related dimethylamino compounds indicated improvements in cognitive function in animal models of Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier may enhance their therapeutic viability for neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
